Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic compound with the molecular formula C₂₄H₁₈F₂N₂O₅S and a molecular weight of 484.5 g/mol . Its structure features a thiazole ring fused to a dihydropyrrolone core, with substituents including a 4-ethylphenyl group, a 3-fluoro-4-methylbenzoyl moiety, and a methyl ester at the thiazole’s 5-position.
Properties
CAS No. |
617698-28-9 |
|---|---|
Molecular Formula |
C26H23FN2O5S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23FN2O5S/c1-5-15-7-10-16(11-8-15)20-19(21(30)17-9-6-13(2)18(27)12-17)22(31)24(32)29(20)26-28-14(3)23(35-26)25(33)34-4/h6-12,20,30H,5H2,1-4H3/b21-19+ |
InChI Key |
LSGWXFIFVRHDMX-XUTLUUPISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiazole Ring : Known for its diverse biological activities.
- Pyrrole Moiety : Contributes to pharmacological properties.
- Methyl Ester Group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 494.5 g/mol .
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In particular:
- Mechanism of Action : The thiazole moiety is critical for cytotoxic activity, often through interactions with cellular targets that lead to apoptosis in cancer cells.
- Case Studies : For example, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Anticonvulsant Activity
The compound has also demonstrated anticonvulsant effects:
- Efficacy : Certain thiazole-based compounds have been reported to exhibit high anticonvulsant activity, suggesting potential use in epilepsy treatment.
- Research Findings : In animal models, some derivatives have shown significant protection against seizure-inducing agents, comparable to standard anticonvulsants .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes:
-
Butyrylcholinesterase (BChE) : The compound exhibited moderate inhibitory activity against BChE, which is crucial for neurodegenerative disease treatment.
Enzyme IC50 Value (µM) Butyrylcholinesterase 46.42 Acetylcholinesterase 157.31
This selective inhibition suggests potential applications in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Interaction with apoptotic pathways enhances cell death in malignant cells.
- Enzyme Interaction : The compound's ability to inhibit cholinesterases can modulate neurotransmitter levels, influencing neurological functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several derivatives, differing primarily in substituents on the phenyl rings, ester groups, or heterocyclic cores. Key analogues include:
Key Observations :
- Chlorophenyl groups (Compound 4) may increase steric bulk, affecting binding interactions .
- Ester Groups : Methyl esters (target compound) vs. ethyl esters () influence solubility and metabolic stability.
Crystallographic and Conformational Analysis
- These molecules adopt planar conformations, except for fluorophenyl groups oriented perpendicularly to the core .
- Crystal Packing : Substituent variations (e.g., Cl vs. F in Compounds 4 and 5) minimally alter molecular conformation but significantly impact crystal packing due to differences in van der Waals interactions and halogen bonding .
Spectroscopic Characterization
- NMR Analysis : highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example, fluorophenyl or methoxy groups induce distinct shifts compared to chlorophenyl analogues, enabling structural elucidation .
- Mass Spectrometry : The target compound’s molecular ion peak (m/z 484.5) aligns with its molecular formula, while Example 62 () shows m/z 560.2, consistent with its larger pyrazolo-pyrimidine core .
Physicochemical Properties
*Predicted based on fluorine and aromatic content.
Preparation Methods
Reaction Mechanism
- The diketone undergoes nucleophilic attack by the amine, forming an intermediate imine.
- Cyclization occurs under acidic or basic conditions to form the pyrrole ring.
The introduction of functional groups on the aromatic rings is crucial for achieving the desired biological activity and chemical properties.
Key Steps:
- Fluorination : Aromatic fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Methylation : Methyl groups are introduced using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Final Compound
The final step involves esterification to introduce the methyl carboxylate group.
Esterification Process:
- Reactants : Methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Reaction Conditions : The reaction is conducted under reflux conditions (60–80°C) to ensure complete conversion.
- Purification : The product is purified using recrystallization techniques or chromatography methods like silica gel column chromatography.
Monitoring and Purification
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity at each stage.
| Step | Technique | Purpose |
|---|---|---|
| Pyrrole Formation | TLC | Verify cyclization completion |
| Thiazole Introduction | HPLC | Ensure product purity |
| Final Esterification | Recrystallization | Remove impurities |
Data Table: Reaction Overview
| Step | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Pyrrole Formation | Diketone + Amine | Acid/Base, 100°C | ~85 |
| Thiazole Cyclization | Thioamide + Haloketone | DMF, 70°C | ~80 |
| Functional Group Addition | Selectfluor, Methyl Iodide | Room Temp, Base | ~90 |
| Esterification | Methanol + Acid Catalyst | Reflux, 70°C | ~88 |
Notes on Optimization
To improve yields and purity:
- Use freshly distilled solvents to minimize side reactions.
- Employ inert atmosphere techniques (e.g., nitrogen or argon) during sensitive steps.
- Optimize reaction times for each step based on TLC/HPLC monitoring.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step protocols, such as condensation of substituted pyrrole and thiazole precursors. Key intermediates like 3-(3-fluoro-4-methylbenzoyl) derivatives are synthesized via Vilsmeier–Haack reactions or similar acylations . Purity optimization requires column chromatography (e.g., silica gel) followed by recrystallization using solvents like ethanol or acetonitrile. Purity verification via HPLC (C18 column, mobile phase: MeCN/H2O with 0.1% TFA) is critical, with monitoring at 254 nm .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions (e.g., fluorine coupling patterns, aromatic protons).
- FTIR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for ketone) and O–H stretches (~3400 cm⁻¹ for hydroxyl) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns . X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for analogous thiazole-carboxylate derivatives .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
Solubility screening in DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO) is standard. For poor solubility, consider:
- Co-solvents : PEG-400, cyclodextrins.
- Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance bioavailability .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating biological activity, and how are conflicting bioassay data resolved?
- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements to establish IC50/EC50 values. Include positive controls (e.g., known enzyme inhibitors) .
- Data contradictions : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays). For example, discrepancies in IC50 values may arise from off-target effects or assay-specific interference. Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies should assess:
- Thermal degradation : TGA/DSC to determine decomposition points (e.g., >150°C for ester groups) .
- Hydrolytic sensitivity : Accelerated stability testing in buffer solutions (pH 4–9) at 40°C. LC-MS monitors degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) .
- Light sensitivity : Store in amber vials under inert atmosphere if UV-Vis spectra indicate photodegradation .
Q. What computational methods can predict interactions with biological targets, and how are these validated?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on key residues near the 3-fluoro-4-methylbenzoyl group for hydrogen bonding/π-π interactions .
- MD simulations : GROMACS/AMBER to assess binding stability over 100 ns trajectories. Validation via mutagenesis (e.g., alanine scanning) or competitive binding assays (e.g., radioligand displacement) .
Q. How can environmental fate and toxicity be evaluated to meet regulatory requirements?
- Environmental persistence : Follow OECD 307 guidelines for soil/water degradation studies. Quantify half-life using LC-MS/MS .
- Ecototoxicity : Daphnia magna or zebrafish embryo assays (OECD 202/236) to determine LC50 values.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Strict QC protocols : NMR purity >95%, residual solvent levels (e.g., DMSO <500 ppm) per ICH Q3C guidelines.
- Normalization : Express activity relative to internal standards (e.g., % inhibition normalized to a reference compound).
- Blinded replicates : Minimize operator bias in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
